molecular formula C25H22N2O4S2 B2899283 (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 1115373-19-7

(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2899283
CAS RN: 1115373-19-7
M. Wt: 478.58
InChI Key: XBYMGHUQBJWHHO-UHFFFAOYSA-N
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Description

(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A is not fully understood, but it is believed to act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This may lead to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound A has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. These effects may be beneficial in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions, making it difficult to interpret results. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A. One area of focus could be the development of more potent and selective derivatives of this compound A for use as therapeutic agents. Another area of focus could be the study of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a diagnostic tool for various diseases.

Synthesis Methods

(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A can be synthesized through a multi-step process starting with the reaction between 3-methoxybenzaldehyde and thiophene-2-carboxylic acid. This intermediate is then reacted with tosyl chloride to obtain the tosylated thiophene intermediate. Finally, the tosylated thiophene intermediate is reacted with aniline to obtain this compound A.

Scientific Research Applications

(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone A has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound A has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In materials science, this compound A has been studied for its potential use in the development of organic semiconductors and other electronic devices.

properties

IUPAC Name

[3-amino-5-anilino-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-11-13-20(14-12-16)33(29,30)24-21(26)23(22(28)17-7-6-10-19(15-17)31-2)32-25(24)27-18-8-4-3-5-9-18/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYMGHUQBJWHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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